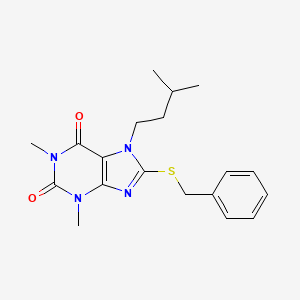

8-(benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción

8-(Benzylthio)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a substituted purine-2,6-dione derivative characterized by:

- Position 7: An isopentyl (3-methylbutyl) chain, contributing to lipophilicity and membrane permeability.

- Positions 1 and 3: Methyl groups, stabilizing the purine core and influencing receptor binding profiles .

This compound belongs to the class of long-chain arylpiperazine (LCAP) analogs, where the xanthine core (purine-2,6-dione) acts as a terminal pharmacophore. Its structural features are optimized for central nervous system (CNS) receptor modulation, particularly targeting serotonin (5-HT) and dopamine (D2) receptors .

Propiedades

IUPAC Name |

8-benzylsulfanyl-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13(2)10-11-23-15-16(21(3)19(25)22(4)17(15)24)20-18(23)26-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVWONMPDCWLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Key Structural Variations and Receptor Binding Data

Key Observations :

- Core Type : 1,3-Dimethyl derivatives (e.g., target compound, Compound 8) exhibit higher 5-HT6/D2 receptor affinity compared to 3,7-dimethyl analogs (e.g., Compound 15) . However, Compound 15’s D2 Ki of 1 nM suggests that 3,7-dimethyl cores may favor D2 selectivity under specific substitution patterns.

- Position 8 Substituents :

- Benzylthio vs. Alkoxy : The benzylthio group in the target compound may enhance lipophilicity and CNS penetration compared to alkoxy groups (e.g., Compound 8) .

- Piperazinylmethyl (NCT-501) : This substituent shifts activity toward ALDH1A1 inhibition, demonstrating how terminal groups dictate functional outcomes .

Key Observations :

- Melting Points : Bulkier substituents (e.g., 8-phenyl in Compound 15) correlate with higher melting points, likely due to enhanced crystal packing .

- Synthetic Efficiency : High yields (>80%) are achievable via regioselective alkylation (e.g., isopentyl introduction at position 7) and coupling reactions .

Table 3: Functional Outcomes of Structural Analogs

Key Observations :

- Receptor vs. Enzyme Targeting : While the target compound and close analogs (e.g., Compound 8) focus on CNS receptors, structural modifications like piperazinylmethyl (NCT-501) or triazolylmethoxy (22e) redirect activity toward enzymatic targets .

- Substituent Flexibility : Smaller substituents (e.g., hydroxy-diphenylpropan in Compound 1) improve binding cavity fit, suggesting that benzylthio’s bulk may limit off-target interactions .

Contradictions and Limitations

- Core Type vs. Receptor Affinity : highlights 3,7-dimethyl cores (e.g., Compound 15) as optimal for 5-HT6/D2 binding, while favors 1,3-dimethyl derivatives. This discrepancy may arise from differences in spacer length or arylpiperazine substituents .

- Biological Assay Variability : Reported Ki values for D2 receptors vary widely (1–85 nM), emphasizing the need for standardized assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.